molecular formula C23H16Cl2N2O2 B12346655 (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346655
M. Wt: 423.3 g/mol
InChI Key: ZJWNLQBXICMTTP-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, chlorinated phenyl groups, and an imino functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(2,4-difluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both chlorinated phenyl groups and the chromene core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28)

InChI Key

ZJWNLQBXICMTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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